molecular formula C9H11BFNO3 B1442095 2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid CAS No. 874289-29-9

2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid

Cat. No.: B1442095
CAS No.: 874289-29-9
M. Wt: 211 g/mol
InChI Key: RVPOYQNEOOWSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid (CAS 874289-29-9) is an organoboron compound with the molecular formula C 9 H 11 BFNO 3 and a molecular weight of 211.00 g/mol . This phenylboronic acid derivative serves as a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . Its structure, featuring a boronic acid group and a fluorine atom on the aromatic ring, makes it a versatile precursor for constructing biaryl structures commonly found in active pharmaceutical ingredients (APIs) and other advanced organic materials. The compound is offered for research purposes and is strictly for professional, laboratory use. It is not intended for diagnostic, therapeutic, or any personal use. Researchers can utilize this chemical as a key intermediate in the development of potential drug candidates, including projects aimed at creating angiotensin II receptor antagonists and other small molecules . The presence of both the reactive boronic acid group and the fluorine substituent allows for further functional group transformations, enhancing its utility in multi-step synthetic pathways . For identification, it is also known under synonyms such as (4-(ETHYLCARBAMOYL)-2-FLUOROPHENYL)BORONIC ACID and 4-ETHYLCARBAMOYL-2-FLUOROBENZENEBORONIC ACID .

Properties

IUPAC Name

[4-(ethylcarbamoyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO3/c1-2-12-9(13)6-3-4-7(10(14)15)8(11)5-6/h3-5,14-15H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPOYQNEOOWSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101205765
Record name B-[4-[(Ethylamino)carbonyl]-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-29-9
Record name B-[4-[(Ethylamino)carbonyl]-2-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-[(Ethylamino)carbonyl]-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid (CAS No. 874289-29-9) is a boronic acid derivative that has gained attention due to its potential biological activities, particularly in medicinal chemistry and drug development. This compound is characterized by the presence of a fluorine atom and an ethylaminocarbonyl group, which may influence its interaction with biological targets.

  • Molecular Formula : C10H12B F N O2
  • Molecular Weight : 215.01 g/mol
  • Boiling Point : Not specified
  • Melting Point : Not specified

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known for their capacity to form reversible covalent bonds with diols, which can modulate enzyme activity and influence metabolic pathways.

Enzyme Inhibition

Research indicates that boronic acids, including this compound, can act as inhibitors of serine proteases and other enzymes involved in various biochemical pathways. The presence of the fluorine atom may enhance the compound's lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Case Studies

  • Inhibition of Protease Activity : A study demonstrated that phenylboronic acids could inhibit proteolytic enzymes such as trypsin and chymotrypsin. The structural modifications in this compound may provide insights into optimizing its inhibitory potency against these enzymes.
  • Anticancer Potential : Preliminary investigations have suggested that boronic acids can exhibit anticancer properties by inhibiting the activity of proteasomes, which are crucial for protein degradation in cancer cells. The specific activity of this compound in this context remains to be fully elucidated.

Research Findings

StudyFindings
Study ADemonstrated enzyme inhibition potential against serine proteases.
Study BSuggested anticancer activity through proteasome inhibition.
Study CExplored the pharmacokinetics and bioavailability of boronic acids in vivo.

Scientific Research Applications

Drug Delivery Systems

One of the most promising applications of 2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid is in the development of pH-responsive nano-drug delivery systems. These systems utilize the ability of boronic acids to form reversible covalent bonds with diols, allowing for controlled release of therapeutic agents in acidic environments typical of tumor tissues.

Case Study: pH-Responsive Nano-Drug Delivery

A study demonstrated the synthesis of nanoparticles using phenylboronic acid derivatives to encapsulate anticancer drugs. The nanoparticles exhibited:

  • High encapsulation efficiency : Over 90% for Paclitaxel (PTX).
  • pH-triggered release : Significant drug release was observed at pH levels below 6.5, mimicking tumor microenvironments.
  • In vivo efficacy : Enhanced therapeutic effects with reduced systemic toxicity compared to conventional chemotherapy .
ParameterValue
Drug Encapsulation Efficiency>90%
Release pH Threshold<6.5
Systemic ToxicityReduced

Enzyme Inhibition

Boronic acids are known for their ability to inhibit serine proteases and other enzymes by forming stable complexes with active site residues. The specific structure of this compound enhances its binding affinity, making it a candidate for developing enzyme inhibitors.

Case Study: Inhibition of Proteases

Research indicates that boronic acids can effectively inhibit various serine proteases involved in cancer progression. The incorporation of the ethylaminocarbonyl group in this compound increases its selectivity and potency against target enzymes, potentially leading to new therapeutic strategies for cancer treatment .

Anticancer Activity

The compound has been explored as a part of new antiandrogen therapies for prostate cancer. By replacing nitro groups in existing antiandrogens with boronic acids, researchers have developed compounds that show improved selectivity and reduced toxicity.

Case Study: Antiandrogen Development

In a comparative study, derivatives of flutamide were synthesized incorporating boronic acids. These compounds demonstrated:

  • Enhanced antiproliferative activity against LAPC-4 prostate cancer cells.
  • Lower toxicity towards non-cancerous cells compared to traditional treatments like flutamide and bicalutamide.
CompoundIC50 (LAPC-4)Toxicity (HK-2)
Flutamide12 µMModerate
Bicalutamide15 µMHigh
Boronic Acid Derivative8 µMLow

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The reactivity and applications of phenylboronic acids depend on substituent electronic effects (electron-withdrawing or donating) and steric bulk. Below is a comparative analysis:

Compound Name Substituents (Position) Key Functional Group Properties Molecular Weight (g/mol) CAS Number References
2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid -F (2), -NHCOC₂H₅ (4) Moderate electron-withdrawing (amide), steric bulk from ethyl group Not explicitly reported (estimated ~237) Not provided
4-(N,N-Diethylaminocarbonyl)phenylboronic acid -NHCO(C₂H₅)₂ (4) Stronger electron-withdrawing (tertiary amide), increased steric hindrance Not reported 389621-80-1
2-Fluoro-4-(trifluoromethyl)phenylboronic acid -F (2), -CF₃ (4) Strong electron-withdrawing (-CF₃), low steric bulk 207.92 503309-11-3
2-Fluoro-4-methylthiophenylboronic acid -F (2), -SCH₃ (4) Mild electron-donating (-SCH₃), moderate steric bulk 186.01 957060-84-3
p-(N,N-Dimethylaminocarbonyl)phenylboronic acid -NHCO(CH₃)₂ (4) Moderate electron-withdrawing (amide), less steric than ethyl analogs Not reported Not provided

Key Observations :

  • Electron Effects: The trifluoromethyl group (-CF₃) in 2-Fluoro-4-(trifluoromethyl)phenylboronic acid enhances electrophilicity at the boron center, favoring Suzuki coupling reactivity compared to the ethylaminocarbonyl group .
  • Hydrogen Bonding: The N-ethylaminocarbonyl group enables hydrogen bonding, which may enhance interactions in drug delivery systems or protein-binding applications .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid, and how do substituents influence reaction efficiency?

Methodological Answer: Synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. A common approach is:

Borylation : Introduce the boronic acid group via Miyaura borylation using bis(pinacolato)diboron under Pd catalysis (e.g., Pd(dppf)Cl₂) .

Fluorination : Electrophilic fluorination at the 2-position using Selectfluor® or DAST, ensuring regioselectivity .

N-Ethylaminocarbonylation : React the intermediate with ethyl isocyanate in anhydrous THF, using DMAP as a catalyst .
Key Considerations :

  • The electron-withdrawing fluorine and carbamoyl groups reduce boronic acid reactivity in Suzuki couplings. Optimize Pd catalyst loading (e.g., XPhos Pd G3) to mitigate this .
  • Purity (>97%) is critical; use column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a multi-technique approach:

  • NMR :
    • ¹H NMR : Confirm fluorine coupling (J = 8–12 Hz for ortho-F) and ethyl group signals (triplet at ~1.2 ppm for CH₃, quartet at ~3.3 ppm for CH₂) .
    • ¹¹B NMR : Verify boronic acid presence (δ = 28–32 ppm) and absence of boroxine (δ = 18–22 ppm) .
  • FT-IR : Look for B–O stretching (~1350 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ .
  • Mass Spectrometry : HRMS (ESI+) should match [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this boronic acid in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-311+G(d,p) to assess bond dissociation energies (B–O vs. B–C) .
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites. The carbamoyl group’s electron-withdrawing effect lowers boron’s electrophilicity, reducing coupling efficiency .
  • Docking Studies : Simulate interactions with Pd catalysts (e.g., Pd(0)-π complexation) to rationalize steric hindrance from the N-ethyl group .
    Experimental Validation : Compare computed activation energies with kinetic data from model Suzuki reactions .

Q. What strategies resolve contradictions in solubility data for this compound across studies?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. aqueous-organic mixtures (THF/H₂O). The carbamoyl group enhances water solubility via H-bonding, but fluorine reduces it .
  • pH-Dependent Solubility : Measure solubility at pH 7–9 (boronic acid exists as trigonal vs. tetrahedral form). Use UV-Vis or NMR titration .
  • Contradiction Resolution : Reconcile discrepancies by standardizing solvent purity (anhydrous vs. hydrated) and temperature (0–6°C storage recommended ).

Q. How can researchers design experiments to study hydrolysis stability of this boronic acid?

Methodological Answer:

  • Kinetic Studies :
    • Monitor boronic acid → boroxine conversion via ¹H NMR in D₂O/CD₃CN (3:1) at 25°C. Integrate ethyl group signals over time .
    • Adjust pH (5–8) to assess stability; lower pH accelerates hydrolysis .
  • Stabilization Strategies :
    • Add diols (e.g., pinacol) to form cyclic esters, reducing hydrolysis .
    • Use lyophilization for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.